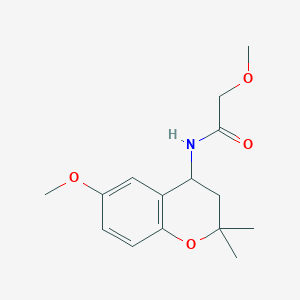
5-(2,4-dimethoxybenzylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-dimethoxybenzylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one, also known as DMTT, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, materials science, and organic chemistry. DMTT is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 437.6 g/mol.
Mechanism of Action
The mechanism of action of 5-(2,4-dimethoxybenzylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-(2,4-dimethoxybenzylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to inhibit the phosphorylation of various proteins involved in cell signaling pathways, including Akt and ERK.
Biochemical and Physiological Effects:
5-(2,4-dimethoxybenzylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 5-(2,4-dimethoxybenzylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one can induce apoptosis (programmed cell death) in cancer cells, reduce the production of inflammatory mediators, and scavenge free radicals. In vivo studies have shown that 5-(2,4-dimethoxybenzylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one can inhibit tumor growth, reduce inflammation, and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(2,4-dimethoxybenzylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its versatility. 5-(2,4-dimethoxybenzylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one can be easily synthesized and modified to suit various experimental needs. Additionally, 5-(2,4-dimethoxybenzylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one exhibits low toxicity, making it a safe choice for use in biological experiments. However, one limitation of using 5-(2,4-dimethoxybenzylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one is its relatively low solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are several future directions for the research and development of 5-(2,4-dimethoxybenzylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one. One potential area of focus is the synthesis of novel 5-(2,4-dimethoxybenzylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one derivatives with enhanced properties, such as increased solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of 5-(2,4-dimethoxybenzylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one, which could provide insight into its potential therapeutic applications. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 5-(2,4-dimethoxybenzylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one and its potential toxicity.
Synthesis Methods
The synthesis of 5-(2,4-dimethoxybenzylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one can be achieved through several methods, including the reaction of 2,4-dimethoxybenzaldehyde and 2-ethylhexylamine with thiourea in the presence of acetic acid and ethanol. Another method involves the reaction of 2,4-dimethoxybenzaldehyde and 2-ethylhexyl isothiocyanate with cysteine in the presence of a base such as triethylamine. The yield of 5-(2,4-dimethoxybenzylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one obtained through these methods ranges from 40-70%.
Scientific Research Applications
5-(2,4-dimethoxybenzylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields. In the medical field, 5-(2,4-dimethoxybenzylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. It has also been reported to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, 5-(2,4-dimethoxybenzylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one has been utilized as a building block for the synthesis of novel organic materials with unique optical and electronic properties. In organic chemistry, 5-(2,4-dimethoxybenzylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one has been used as a catalyst for various reactions, including the synthesis of chiral compounds.
properties
IUPAC Name |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3S2/c1-5-7-8-14(6-2)13-21-19(22)18(26-20(21)25)11-15-9-10-16(23-3)12-17(15)24-4/h9-12,14H,5-8,13H2,1-4H3/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYXURPAHNWCKU-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C(=CC2=C(C=C(C=C2)OC)OC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)CN1C(=O)/C(=C/C2=C(C=C(C=C2)OC)OC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316802.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-methylcyclopropanecarboxamide](/img/structure/B5316805.png)
![N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5316806.png)

![(3aR*,5R*,6S*,7aS*)-2-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5316817.png)

![N-(3-chlorophenyl)-5-[(dimethylamino)sulfonyl]-1-indolinecarboxamide](/img/structure/B5316827.png)
![2-(4-chlorophenyl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5316841.png)
![1-(1H-benzimidazol-5-ylcarbonyl)-3-[(2E)-3-phenylprop-2-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B5316842.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5316847.png)
![N-(1,3-benzothiazol-2-ylmethyl)-6-[(diethylamino)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5316852.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2-phenoxyethyl)acetamide](/img/structure/B5316866.png)
![methyl 2-{5-[(5-chloro-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5316874.png)
![N-[(1R)-1-(hydroxymethyl)-2-methylpropyl]-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5316887.png)